3-Isobutyl-2-oxindole
Overview
Description
3-Isobutyl-2-oxindole, also known as 3-Iodoindole or 3-IBOI, is a chemical compound that belongs to the oxindole family. It is an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. 3-IBOI is widely used in scientific research due to its various biochemical and physiological effects.
Scientific Research Applications
Versatile Scaffold for Synthetic Methodologies
3-Isobutyl-2-oxindole is utilized in the development of synthetic methodologies, particularly in catalytic enantioselective synthesis, demonstrating its significance as a building block for creating bioactive molecules. The compound's utility is evident in various asymmetric strategies, including Michael additions, Mannich reactions, and Diels-Alder reactions, showcasing its versatility in constructing complex and biologically relevant structures. For instance, research has shown that 3-substituted oxindoles, including 3-Isobutyl-2-oxindole derivatives, are widely employed in enantioselective syntheses, enabling the construction of chiral molecules with significant biological activities (Cao, Zhou, & Zhou, 2018).
Applications in Biological Studies
3-Isobutyl-2-oxindole is a critical intermediate in the synthesis of compounds with potent biological activities. It has been instrumental in the development of molecules with antimicrobial, antitumor, and oviposition-stimulant activities. The compound's structural versatility allows for the creation of molecules with high reactivity and specificity towards various biological targets. For example, 3-isothiocyanato oxindoles, closely related to 3-Isobutyl-2-oxindole, have been applied in reactions with high reactivities, indicating the potential for developing novel therapeutic agents (Hou et al., 2013).
Contribution to Drug Discovery
The structural motif of 3-Isobutyl-2-oxindole is found in many natural products and drugs, making it a valuable scaffold in drug discovery. Its presence in various pharmaceutically active compounds underscores the importance of developing synthetic methodologies around this core structure. The enantioselective synthesis of 3-functionalized oxindole derivatives, utilizing 3-Isobutyl-2-oxindole, plays a crucial role in advancing modern drug discovery and probe development programs. These methodologies enable the preparation of synthetic libraries of chiral compounds derived from privileged scaffolds, which are essential for identifying novel therapeutic agents (Yu et al., 2016).
Analytical and Detection Methods
Beyond its applications in synthesis and biological studies, 3-Isobutyl-2-oxindole has also been explored in analytical chemistry for the development of sensitive fluorimetric determination methods. This highlights its utility not only as a synthetic intermediate but also as a compound of interest in developing analytical techniques for detecting and quantifying bioactive molecules (Derayea et al., 2019).
properties
IUPAC Name |
3-(2-methylpropyl)-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8(2)7-10-9-5-3-4-6-11(9)13-12(10)14/h3-6,8,10H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNMEXRCASTLJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378127 | |
Record name | 3-Isobutyl-2-oxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutyl-2-oxindole | |
CAS RN |
251550-17-1 | |
Record name | 3-Isobutyl-2-oxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.